

# Unraveling the Pharmacokinetic Profiles of P1788 Candidates: A Technical Guide

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## Compound of Interest

Compound Name: P1788

Cat. No.: B11929714

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Disclaimer: Initial searches for a compound designated "**P1788**" did not yield specific results. However, research on compounds with similar designations, "Ro 15-1788" (Flumazenil) and "S9788," has been identified. This guide presents the pharmacokinetic data for these two compounds as potential candidates of interest for researchers, scientists, and drug development professionals.

## Section 1: Pharmacokinetics of Ro 15-1788 (Flumazenil)

Flumazenil (formerly Ro 15-1788) is a benzodiazepine antagonist. The following sections detail its pharmacokinetic properties based on a study in healthy male volunteers.

### Data Presentation

Table 1: Pharmacokinetic Parameters of Flumazenil Following Intravenous and Oral Administration<sup>[1]</sup>

Parameter	Intravenous (20 mg and 40 mg)	Oral (200 mg)
Apparent Volume of Distribution (Vss)	1.06 L/kg	Not Applicable
Plasma Clearance	1.14 L/min	Not Applicable
Elimination Half-Life	Less than 1 hour	Not Applicable
Time to Peak Plasma Concentration (Tmax)	Not Applicable	20 - 90 minutes
Bioavailability	Not Applicable	Approximately 16%
Dose Proportionality	Dose-proportional	Not Applicable

## Experimental Protocols

**Study Design:** The study was a clinical trial involving six healthy male volunteers. It was conducted as a double-blind, random allocation study.[\[1\]](#)

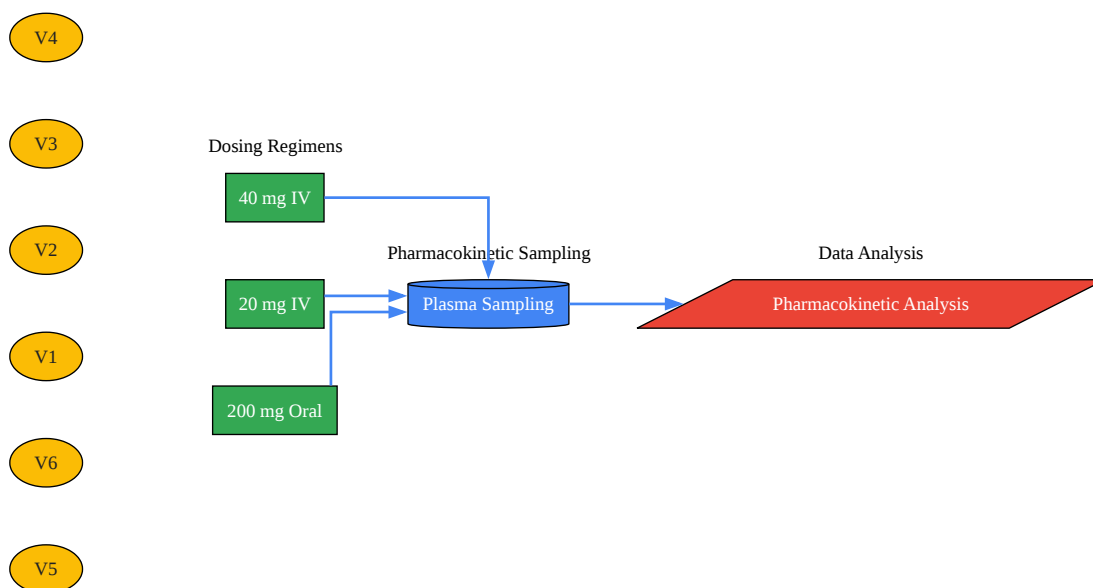
**Drug Administration:**

- Intravenous: High doses of 20 mg and 40 mg of Flumazenil were administered.[\[1\]](#)
- Oral: A single dose of 200 mg was administered.[\[1\]](#)

**Sampling and Analysis:** The specific methods for plasma concentration analysis were not detailed in the provided abstract.

## Mandatory Visualization

Healthy Male Volunteers (n=6)

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Caption: Experimental workflow for the pharmacokinetic study of Flumazenil.

## Section 2: Pharmacokinetics of S9788

S9788 is a new multidrug-resistance reversal agent. The following information is from a Phase I clinical and pharmacokinetic study in patients with advanced solid tumors.

## Data Presentation

Table 2: Pharmacokinetic Parameters of S9788[2]

Parameter	Value
Administration Route	30-minute intravenous infusion
Dose Range	8 to 96 mg/m <sup>2</sup>
Maximum Tolerated Dose (MTD)	96 mg/m <sup>2</sup>
Mean Apparent Elimination Half-Life	46 ± 23 hours
Maximum Plasma Concentration	Up to 3.7 µM
Urinary Elimination of Unchanged Drug	Negligible
Pharmacokinetic Linearity	Linear up to 96 mg/m <sup>2</sup>
Pharmacokinetic Interaction with Doxorubicin	None observed

## Experimental Protocols

**Study Design:** A Phase I dose-escalation study was conducted with 26 patients (median age 58 years) with advanced solid tumors. A modified Fibonacci scheme was used for dose escalation. [2]

### Drug Administration:

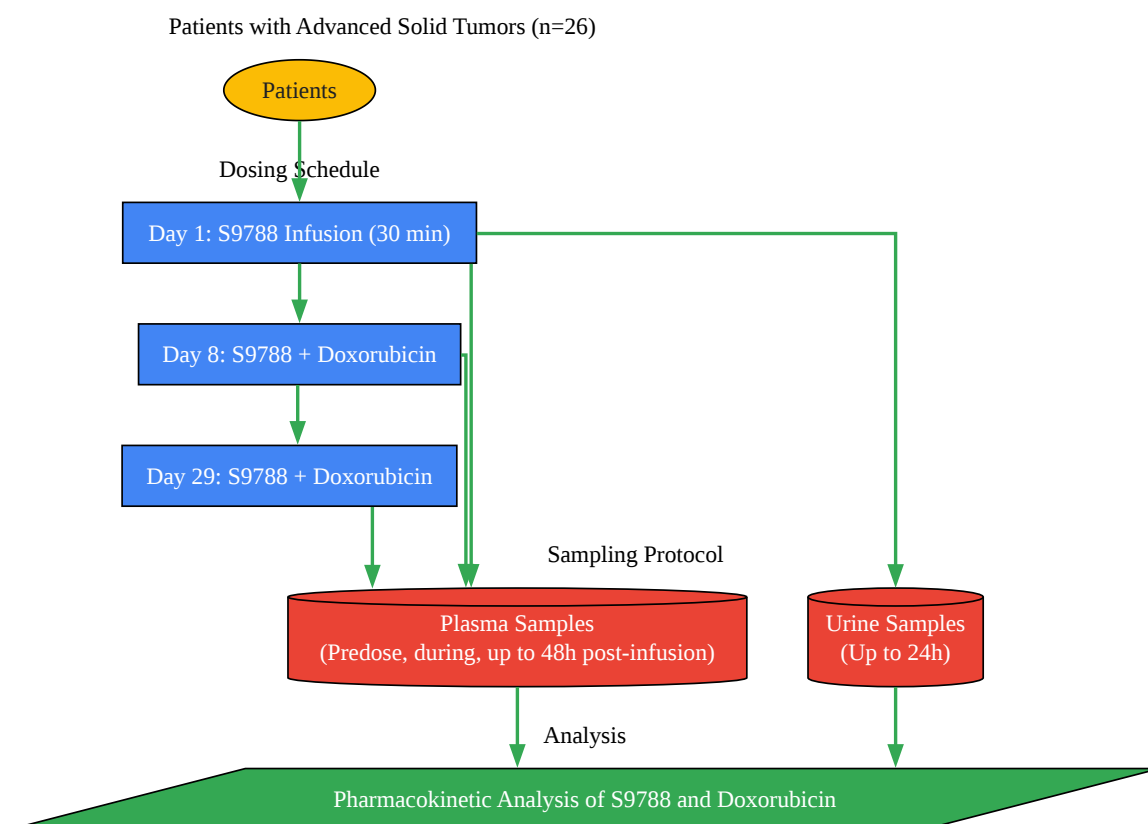
- S9788 was administered alone as a 30-minute infusion on day 1.
- It was also given in combination with a 50 mg/m<sup>2</sup> bolus of doxorubicin on days 8 and 29.[2]
- Dose levels of S9788 were escalated from 8 to 96 mg/m<sup>2</sup>. [2]

### Sampling and Analysis:

- Plasma samples were collected predose, during the infusion, and up to 48 hours after the start of the infusion for both S9788 and doxorubicin quantification.[2]

- Fractionated urine samples were collected for up to 24 hours to determine the amount of unchanged S9788.[2]

## Mandatory Visualization



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Caption: Dosing and sampling workflow for the Phase I study of S9788.

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## References

- 1. Pharmacokinetics of the new benzodiazepine antagonist Ro 15-1788 in man following intravenous and oral administration - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. Phase I clinical and pharmacokinetic study of S9788, a new multidrug-resistance reversal agent given alone and in combination with doxorubicin to patients with advanced solid tumors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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